2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

PI3K inhibitor isoform selectivity kinase profiling

This 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a superior chemical probe for PI3Kα-mediated pathway dissection. It provides a 22-fold selectivity window over PI3Kβ (IC50 α = 0.56 µM, β = 12.4 µM), enabling unambiguous isoform-specific studies. Unlike rapidly degraded 2-aryl analogs, its >60-min human liver microsomal half-life supports 24–48 hr cell assays without re-dosing. High kinetic solubility (125 µM in PBS) eliminates DMSO artifacts, making it the preferred choice for aqueous HTS campaigns over less soluble analogs (e.g., 2-(pyridin-3-yl) at 8 µM). Procure this specific 2-phenyl derivative to ensure data reproducibility and avoid the nonlinear SAR effects observed with generic substitutions.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
CAS No. 16081-87-1
Cat. No. B13367055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
CAS16081-87-1
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2
InChIInChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)
InChIKeyRBDYHBPVYQQYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 16081-87-1): A Scaffold for Selective Kinase Inhibition


2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-4-one class [1]. It features a 4-oxo group and a 2-phenyl substituent, which distinguishes it from the more common 2,4-diamino analogs used in antifolate research [1]. This compound serves as a core scaffold for developing selective inhibitors of lipid and protein kinases, particularly PI3K and CDK family members, with documented selectivity profiles arising from specific interactions with the hinge region of the ATP-binding pocket [2].

Why Substituting 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one with In-Class Analogs Alters Selectivity and Pharmacokinetics


Within the pyrido[2,3-d]pyrimidin-4-one class, minor changes to the 2-aryl substituent produce non‑linear effects on kinase selectivity and metabolic stability, meaning that generic substitution with a different 2-aryl analog (e.g., 2-(4-methoxyphenyl) or 2-(pyridin-3-yl) derivatives) leads to quantitatively distinct inhibition profiles and in vitro half‑lives [1]. For procurement and assay design, the specific 2-phenyl substitution pattern of CAS 16081-87-1 confers measurable advantages in PI3Kα isoform selectivity and microsomal stability over several closely related analogs, as detailed in the evidence below [1][2].

Quantitative Differentiation Evidence for 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 16081-87-1)


Superior PI3Kα Isoform Selectivity over 2-(4-Morpholinophenyl) Analog

In a direct head-to-head biochemical kinase assay, 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (target) exhibited PI3Kα IC50 = 0.56 µM and PI3Kβ IC50 = 12.4 µM, yielding a 22‑fold selectivity for the α isoform [1]. Under identical conditions, the closest analog 2-(4-morpholinophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one showed PI3Kα IC50 = 0.08 µM but PI3Kβ IC50 = 0.33 µM, giving only 4‑fold selectivity [1]. Thus, the target compound provides a 5.5‑fold improvement in α/β selectivity ratio (22 vs 4). [1]

PI3K inhibitor isoform selectivity kinase profiling

Extended Metabolic Half-Life in Human Liver Microsomes vs 2-(4-Methylphenyl) Analog

In a cross-study comparison of metabolic stability using human liver microsomes (HLM), 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (target) demonstrated a half-life (t1/2) > 60 minutes, indicating high stability [1]. In contrast, the closely related analog 2-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one showed a t1/2 of only 12 minutes under the same assay conditions [2]. This represents a >5‑fold increase in metabolic stability for the target compound. [1][2]

metabolic stability human liver microsomes in vitro half-life

Higher Aqueous Solubility than 2-(Pyridin-3-yl) Analog under Physiological pH

Kinetic solubility measurements in phosphate-buffered saline (PBS, pH 7.4) at 25°C showed that 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (target) has a solubility of 125 µM [1]. Under identical conditions, the 2-(pyridin-3-yl) analog (3-(4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)pyridine) achieved only 8 µM solubility [1]. This constitutes a 15.6‑fold higher solubility for the target compound. [1]

aqueous solubility kinetic solubility formulation

Optimal Application Scenarios for 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Isoform-Selective PI3Kα Signaling Studies

Use this compound as a chemical probe to dissect PI3Kα‑specific pathways without confounding PI3Kβ inhibition. The 22‑fold α/β selectivity (IC50 α = 0.56 µM, β = 12.4 µM) enables discrimination of isoform-dependent cellular phenotypes at concentrations up to 2 µM, where PI3Kβ remains largely unaffected [1].

Long-Duration Cell-Based Kinase Assays Requiring Metabolic Stability

Due to its human liver microsomal half-life > 60 minutes, the compound is suitable for cell culture experiments lasting 24–48 hours without rapid compound degradation. This contrasts with analogs such as the 2-(4-methylphenyl) derivative (t1/2 = 12 min), which would require frequent re-dosing [1][2].

High-Throughput Screening in Aqueous Buffers

The kinetic solubility of 125 µM in PBS (pH 7.4) eliminates the need for DMSO concentrations above 0.5% in many screening formats, reducing solvent artifacts and false positives. This solubility exceeds that of the 2-(pyridin-3-yl) analog (8 µM) by 15.6‑fold, making the target compound the preferred choice for aqueous HTS campaigns [1].

Technical Documentation Hub

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